![molecular formula C21H29N5O2S B5526052 4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5526052.png)

4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

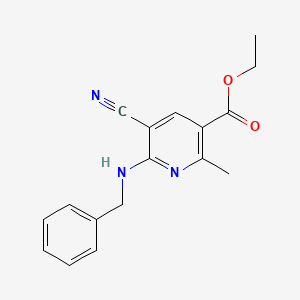

Synthesis Analysis

Synthesis of pyrimidine derivatives often involves nucleophilic substitution reactions, starting from base materials such as sulfonyl chlorides and amines. A study by Ammar et al. (2004) describes the synthesis of pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moieties, which share structural similarities with the target compound, highlighting the versatility of pyrimidine chemistry in generating a wide array of derivatives with potential biological activities (Ammar et al., 2004).

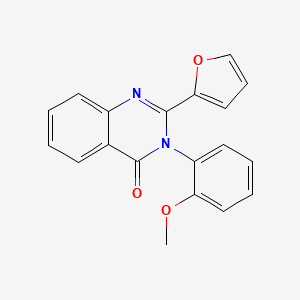

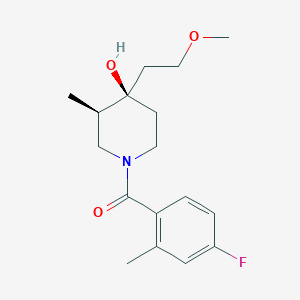

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including the target compound, can be characterized by X-ray diffraction studies, which reveal details about the conformation and geometry around sulfur atoms. Naveen et al. (2015) describe the crystal and molecular structure of a closely related compound, emphasizing the chair conformation of the piperidine ring and the distorted tetrahedral geometry around the sulfur atom, which are common features in sulfonyl-containing pyrimidine derivatives (Naveen et al., 2015).

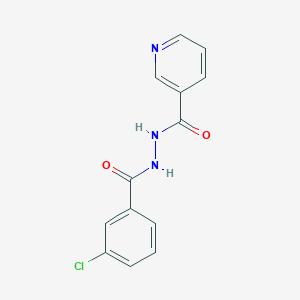

Chemical Reactions and Properties

Pyrimidine and its derivatives participate in a variety of chemical reactions, including hydrogen bonding and π-π stacking interactions, which significantly influence their chemical properties and reactivity. The study by Seethalakshmi and Palanivel (2017) on a spiro derivative of pyrimidine illustrates how N-H⋯O hydrogen bonds and intramolecular C-H⋯π interactions contribute to the stability and reactivity of these compounds (Seethalakshmi & Palanivel, 2017).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. The research by Karczmarzyk and Malinka (2004) on isothiazolopyridine derivatives provides insights into how the arrangement of substituents affects these properties, offering a comparative perspective on the physical characteristics of closely related compounds (Karczmarzyk & Malinka, 2004).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, including their reactivity, stability, and interactions with other molecules, are influenced by their molecular structure and the presence of functional groups. The study by Brown and Ford (1967) on pyrimidinyl sulphones and sulphoxides sheds light on the reactivity and nucleophilic displacement reactions of pyrimidine derivatives, providing a foundation for understanding the chemical behavior of the target compound (Brown & Ford, 1967).

Scientific Research Applications

Crystal Engineering and Supramolecular Chemistry

- The principles of crystal engineering are applied to prepare organic co-crystals and salts involving pyridine derivatives, demonstrating the utility of such compounds in disrupting hydrogen-bonded dimers within parent sulfa drug crystals. This approach facilitates access to both co-crystals and salts, highlighting the versatility of pyrimidine derivatives in crystal design and the formation of diverse hydrogen-bond motifs (Elacqua et al., 2013).

Antimicrobial Activity

- Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety have shown promising antimicrobial activities. Such compounds were prepared using a starting material that shares structural similarities with the query compound, indicating the potential antimicrobial applications of related sulfonyl-containing heterocycles (Ammar et al., 2004).

Antiproliferative Activity Against Cancer Cell Lines

- A series of derivatives have been synthesized for evaluation of their antiproliferative effect against human cancer cell lines. These studies underscore the potential of pyrimidine derivatives in cancer therapy, with certain compounds exhibiting significant activity and thereby warranting further research (Mallesha et al., 2012).

Development of Multifunctional Antioxidants

- Analogues of the compound , possessing free radical scavenger groups and chelating groups, have been synthesized and evaluated for their ability to protect human cells against oxidative stress. This research highlights the application of such compounds in the preventive treatment of age-related diseases, such as cataracts, age-related macular degeneration, and Alzheimer's dementia (Jin et al., 2010).

Pharmaceutical Development

- Piperazinyl-glutamate-pyrimidines have been developed as potent P2Y12 antagonists, showcasing the potential of pyrimidine derivatives in the inhibition of platelet aggregation. This research illustrates the compound's utility in fine-tuning pharmacokinetic and physicochemical properties for therapeutic applications (Parlow et al., 2009).

Future Directions

properties

IUPAC Name |

4-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-2-piperidin-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O2S/c1-17-6-7-18(2)19(16-17)29(27,28)26-14-12-24(13-15-26)20-8-9-22-21(23-20)25-10-4-3-5-11-25/h6-9,16H,3-5,10-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVYFJBVQHXNFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-((2,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)-2-(piperidin-1-yl)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dimethyl 4-[4-(diethylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5526009.png)

![8-[(2,3-dimethoxyphenyl)acetyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5526030.png)

![(4aR*,7aS*)-1-ethyl-4-[4-(1H-pyrazol-1-ylmethyl)benzyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5526037.png)

![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2-furylmethyl)piperidine](/img/structure/B5526039.png)

![N,N-dimethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5526044.png)

![4-[(4-benzyl-1-piperidinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5526055.png)

![3-[(diallylamino)methyl]-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B5526059.png)

![5-[4-(methylthio)benzylidene]-3-{[4-(methylthio)benzylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5526062.png)

![N-{(3S*,4R*)-1-[(1-phenylcyclopentyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5526069.png)